4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride
Description
Properties
IUPAC Name |
4-(pyrrolidin-3-ylamino)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11;/h1-4,11,13-14H,5-6,8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOGHTGTLGTFGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=C(C=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Routes and Reaction Conditions
The synthesis typically proceeds via:
Pyrrolidine ring construction : Starting from appropriate precursors, the pyrrolidine ring is formed through cyclization reactions. This step often involves amination or reductive amination of suitable intermediates.
Introduction of the amino linkage to benzonitrile : The amino group on the pyrrolidine is coupled with a substituted benzonitrile, often through nucleophilic aromatic substitution or reductive amination.
Formation of hydrochloride salt : The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid, enhancing its physicochemical properties.
Typical reaction conditions include the use of catalysts, controlled temperature (room temperature to reflux), and solvents such as alcohols, ethers, or polar aprotic solvents to optimize yield and purity.
Detailed Synthetic Methodology
Cyclization and Amination
A nitrile precursor is reacted with an amine source to form the pyrrolidine ring via intramolecular cyclization. Catalysts such as Lewis acids or transition metals may be employed to facilitate ring closure.
For example, starting from 3-aminobenzonitrile, cyclization with appropriate reagents under reflux in toluene or similar solvents can yield the pyrrolidinyl intermediate.
Coupling with Benzonitrile Derivative
The pyrrolidinyl amine intermediate is reacted with 4-aminobenzonitrile or its derivatives under reductive amination conditions. Reducing agents like iron powder with hydrochloric acid or catalytic hydrogenation can be used to facilitate the formation of the C–N bond.
Microwave-assisted synthesis has been reported to improve reaction rates and yields during the coupling step.
Salt Formation and Purification
The free base is treated with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to precipitate the hydrochloride salt.
Purification is achieved through recrystallization, chromatography, or filtration techniques to ensure high purity and removal of impurities such as hydroxy derivatives (<0.1% by HPLC).
Industrial Scale Production Considerations
Industrial synthesis emphasizes optimized reaction conditions to maximize yield and purity. This includes controlled temperature profiles, stoichiometric reagent addition, and efficient work-up procedures.
Large-scale production often employs continuous flow reactors or batch reactors with in-line purification steps.
Purification methods include recrystallization from solvents like acetonitrile or tetrahydrofuran and filtration through adsorbents such as activated carbon.
The hydrochloride salt form is preferred for its enhanced stability and ease of handling in pharmaceutical applications.
Chemical Reaction Analysis and Variants
| Reaction Type | Reagents/Conditions | Major Products | Notes |
|---|---|---|---|
| Cyclization | Amines, Lewis acids, heat | Pyrrolidinyl intermediate | Key step for ring formation |
| Reductive Amination | Iron powder/HCl, catalytic hydrogenation | Amino-linked benzonitrile | Microwave conditions can improve yield |
| Oxidation | KMnO4, CrO3 | Oxidized derivatives | Used for functional group modifications |
| Reduction | LiAlH4, H2/Pd | Amines from nitriles | Conversion of nitrile to amine |
| Salt Formation | HCl in ethanol or ether | Hydrochloride salt | Enhances solubility and stability |
Research Findings and Data Summary
The pyrrolidine ring imparts three-dimensionality and stereochemical complexity, improving biological activity profiles.
The hydrochloride salt exhibits improved aqueous solubility and pharmacokinetic properties compared to the free base.
Reaction yields for the coupling step vary between 50–90%, depending on conditions such as solvent, temperature, and catalyst choice.
Purity levels exceeding 97% by HPLC are achievable with optimized purification protocols.
Summary Table of Preparation Parameters
| Step | Starting Material | Reagents/Catalysts | Solvent | Temperature | Yield (%) | Purification Method |
|---|---|---|---|---|---|---|
| Pyrrolidine ring formation | Nitrile precursor | Amines, Lewis acids | Toluene, IPA | 90–100°C reflux | 70–85 | Filtration, recrystallization |
| Amino coupling | Pyrrolidinyl intermediate + 4-aminobenzonitrile | Fe powder/HCl, Pd catalyst | MeOH/H2O, DMF | 50–110°C | 50–90 | HPLC, chromatography |
| Hydrochloride salt formation | Free base | HCl (aq or gas) | Ethanol, ether | RT to 50°C | Quantitative | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring in the compound allows it to fit into the active sites of these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride and its analogs:
Table 1: Structural and Physicochemical Comparison
Key Findings
Pyrrolidine vs. Piperidine Rings: The target compound’s pyrrolidine ring (5-membered) differs from piperidine (6-membered) in 3-(4-Piperidinyloxy)benzonitrile HCl . Piperidine’s larger ring may improve solubility due to increased flexibility.
Linker Groups :
- The secondary amine linker in the target compound contrasts with the ether linkage in 3-(4-Piperidinyloxy)benzonitrile HCl and the ester group in Ethyl 4-(3-pyrrolidinylmethoxy)benzoate HCl . Amine linkers facilitate hydrogen bonding, whereas ester groups may act as prodrug moieties.
In contrast, the target compound’s simpler structure suggests utility as a building block or intermediate in drug discovery.
Research Implications and Limitations
- Data Gaps: No direct pharmacological or kinetic data are available in the evidence. Comparative studies on receptor binding or metabolic stability are needed.
- Synthetic Utility : The hydrochloride salt form is common across analogs, likely chosen for crystallinity and solubility .
Biological Activity
4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. The pyrrolidine moiety is known for its versatility in drug design, often serving as a scaffold for the development of therapeutic agents targeting various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride can be represented as follows:
This compound features a benzonitrile group linked to a pyrrolidine ring through an amino group, which may influence its interaction with biological targets.
The biological activity of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride is primarily attributed to its ability to interact with various receptors and enzymes. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for binding to protein targets.
Key Mechanisms:
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors involved in neurotransmission and cell signaling.
- Enzyme Inhibition : It can inhibit enzymes critical for cellular processes, potentially impacting metabolic pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds with similar structures. For instance, derivatives containing pyrrolidine have shown significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-[(Pyrrolidin-3-yl)amino]benzonitrile | MCF-7 | TBD |
| 4-(Amino)-2-(pyrrolidin-1-yl)phenol | A549 | 15.0 |
| Quinazoline derivatives | MCF-7 | 0.096 |
Note: TBD indicates that specific IC50 values for the primary compound were not available in the reviewed literature.
Neuroprotective Effects
The pyrrolidine ring's structural properties suggest potential neuroprotective effects. Compounds with similar scaffolds have been studied for their ability to modulate neurotrophic factors, which are essential for neuronal survival and function.
Case Studies
- Study on Anticancer Activity : A recent study synthesized several analogs of benzonitrile derivatives, including those with pyrrolidine substitutions. These compounds were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
- Neuroprotective Study : Another investigation assessed the neuroprotective effects of pyrrolidine-based compounds in models of neurodegeneration. The findings indicated that these compounds could enhance neuronal survival rates under oxidative stress conditions.
Research Findings
Research has highlighted several key findings regarding the biological activity of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride:
- Cytotoxicity : Preliminary data suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism and efficacy.
- Binding Affinity : Molecular docking studies indicate that the compound has a favorable binding profile with targets implicated in cancer progression and neurodegenerative diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride, and what challenges are associated with regioselective amination?
- Methodology : Synthesis typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. Challenges include controlling regioselectivity during the amination of benzonitrile derivatives. Protecting groups (e.g., Boc for pyrrolidine amines) and optimized reaction conditions (e.g., temperature, solvent polarity) are critical to minimize side reactions. Pyrrolidine derivatives, such as those in PharmaBlock’s catalog, highlight the use of tert-butyl carbamate intermediates to stabilize reactive amines during synthesis .
Q. How is the purity and structural integrity of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride confirmed using spectroscopic techniques?
- Methodology :
- NMR : - and -NMR identify aromatic protons (δ 7.5–8.0 ppm for benzonitrile) and pyrrolidine ring signals (δ 2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 236.14 (free base) and adducts (e.g., [M+H] or [M+Cl]).
- IR : Stretching vibrations for nitrile (C≡N, ~2240 cm) and amine (N–H, ~3300 cm).
Q. What safety protocols are recommended for handling 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride in laboratory settings?
- Methodology : Use fume hoods for powder handling, wear nitrile gloves, and avoid inhalation. SDS data for structurally related benzonitriles (e.g., 4-(trans-4-Pentylcyclohexyl)benzonitrile) recommend emergency procedures for skin/eye contact (flush with water) and fire hazards (CO extinguishers) .
Advanced Research Questions
Q. How do computational approaches predict the binding affinity of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride toward kinase targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) evaluates interactions with ATP-binding pockets. QSAR models correlate substituent effects (e.g., pyrrolidine ring conformation) with activity. Patent data on benzonitrile-based therapeutics (e.g., HIV-1 inhibitors) suggest scaffold modifications to enhance target engagement .
Q. What strategies resolve contradictions in reported LogP and solubility data for 4-[(Pyrrolidin-3-yl)amino]benzonitrile derivatives?
- Methodology :
- Experimental Validation : Use shake-flask or HPLC methods under standardized conditions (pH 7.4 buffer).
- Meta-Analysis : Compare data from analogs like bunitrolol hydrochloride (LogP 2.88, PSA 65.28 Å), adjusting for ionization state and salt effects .
- Computational Tools : Software like MarvinSuite predicts LogP differences arising from protonation states.
Q. How does the stereochemistry of the pyrrolidine ring influence the pharmacokinetic profile of 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride?
- Methodology :
- Stereoselective Synthesis : Chiral auxiliaries or catalysts (e.g., Jacobsen’s catalyst) generate enantiopure intermediates.
- In Vivo Studies : Compare AUC and clearance rates of (R)- vs. (S)-isomers in rodent models. PharmaBlock’s (3R,4R)-pyrrolidine derivatives demonstrate the impact of stereochemistry on metabolic stability .
Q. What are the optimal conditions for stabilizing 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride in aqueous formulations?
- Methodology :
- pH Stability Studies : Monitor degradation via HPLC at pH 3–9. Hydrochloride salts of similar compounds (e.g., benoxinate) show maximal stability at pH 4–5 .
- Excipient Screening : Cyclodextrins or surfactants (e.g., Tween-80) reduce aggregation in PBS.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity for 4-[(Pyrrolidin-3-yl)amino]benzonitrile hydrochloride across cell-based assays?
- Methodology :
- Assay Standardization : Use reference compounds (e.g., rilpivirine) to calibrate readouts.
- Off-Target Profiling : Screen against kinase panels to identify confounding interactions.
- Dose-Response Curves : Validate IC values across multiple replicates to rule out variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
